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Compound of Interest

Compound Name: ATL-802

Cat. No.: B1666114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data available for ATL-802, a

potent and selective A2B adenosine receptor (A2BR) antagonist, with other relevant

alternatives in the field. The information is presented to facilitate independent verification and to

assist in the evaluation of ATL-802 for further research and development. All quantitative data

is summarized in structured tables, and detailed methodologies for key experiments are

provided.

Comparative Analysis of A2B Receptor Antagonists
The A2B adenosine receptor is a G-protein coupled receptor that is increasingly recognized as

a therapeutic target for a variety of conditions, including diabetes and inflammatory diseases.

ATL-802 has emerged as a high-affinity antagonist for this receptor. The following tables

present a comparative summary of the in vitro binding affinities and functional potencies of

ATL-802 and other notable A2B receptor antagonists.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1666114?utm_src=pdf-interest
https://www.benchchem.com/product/b1666114?utm_src=pdf-body
https://www.benchchem.com/product/b1666114?utm_src=pdf-body
https://www.benchchem.com/product/b1666114?utm_src=pdf-body
https://www.benchchem.com/product/b1666114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Human
A2BR Ki
(nM)

Human A1R
Ki (nM)

Human
A2AR Ki
(nM)

Human A3R
Ki (nM)

Selectivity
for A2BR
over other
subtypes

ATL-802 8.6 (mouse) >10,000 8,393 >10,000
>975-fold vs

A2AR

MRS-1706 1.39 157 112 230

~80-fold vs

A2AR, ~113-

fold vs A1R,

~165-fold vs

A3R[1]

PSB-0788 0.393 >10,000 >10,000 >10,000 >25,000-fold

LAS101057 24 - - - -

Table 1: Comparative Binding Affinities (Ki) of A2B Receptor Antagonists at Human Adenosine

Receptor Subtypes. Lower Ki values indicate higher binding affinity. Data for ATL-802 at the

human receptor is not readily available in the public domain; the provided data is for the mouse

receptor.

Compound Assay Type Agonist Cell Line IC50 (nM)

ATL-802
cAMP

accumulation
NECA

Murine Type II

Alveolar

Epithelial Cells

- (Effective at

100 nM)

MRS-1706
cAMP

accumulation
NECA

Wild-type corpus

cavernosal strips

- (Effective at 1

µM)[1]

PSB-603
Calcium

mobilization
NECA

HEK293-Gα15

cells

- (Effective at

100 nM)[2]

Table 2: Comparative Functional Antagonism of A2B Receptor-Mediated Responses. IC50

values represent the concentration of antagonist required to inhibit 50% of the agonist-induced

response.
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Signaling Pathways and Experimental Workflows
To understand the context of the experimental results, it is crucial to visualize the underlying

biological pathways and experimental procedures. The following diagrams, generated using the

DOT language, illustrate the A2B receptor signaling cascade and the workflows for the key

experimental assays used to characterize ATL-802 and its alternatives.

A2B Adenosine Receptor Signaling Pathway
The A2B receptor, upon activation by adenosine, primarily couples to the Gs alpha subunit of

the heterotrimeric G protein. This initiates a signaling cascade that results in the production of

cyclic AMP (cAMP), a key second messenger. The receptor can also couple to the Gq subunit,

leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
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Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay
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This assay is fundamental for determining the binding affinity (Ki) of a compound for its target

receptor. It involves competing a radiolabeled ligand with the unlabeled test compound (e.g.,

ATL-802) for binding to cell membranes expressing the receptor of interest.
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Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: cAMP Accumulation Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit

(antagonist) the production of cAMP in response to receptor activation. For an antagonist like

ATL-802, its ability to block agonist-induced cAMP production is quantified.
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Caption: cAMP Accumulation Assay Workflow.

Experimental Protocols
Radioligand Binding Assay for A2B Adenosine Receptor
This protocol is a generalized procedure based on common practices for determining the

binding affinity of antagonists to the A2B adenosine receptor.

Membrane Preparation:
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HEK-293 cells stably expressing the human A2B adenosine receptor are cultured and

harvested.

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at

low speed to remove nuclei and debris.

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell

membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein

concentration is determined using a standard method (e.g., BCA assay).

Binding Reaction:

The assay is typically performed in a 96-well plate format.

To each well, add in the following order:

Assay buffer (50 mM Tris-HCl, pH 7.4).

A range of concentrations of the unlabeled antagonist (e.g., ATL-802).

A fixed concentration of a suitable radioligand, such as [³H]PSB-603 (e.g., 0.3 nM).[3]

The cell membrane preparation (e.g., 10-20 µg of protein per well).

Non-specific binding is determined in the presence of a high concentration of a non-

radiolabeled agonist (e.g., 400 µM NECA).[4][5]

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g.,

60-90 minutes).

Filtration and Detection:

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B

or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the

unbound radioligand.
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The filters are washed multiple times with ice-cold wash buffer to remove any non-

specifically bound radioligand.

The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the

filters is then measured using a scintillation counter.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding at each concentration of the unlabeled antagonist.

The data are then plotted as the percentage of specific binding versus the log

concentration of the antagonist.

The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of

the radioligand) is determined by non-linear regression analysis of the resulting

competition curve.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay
This protocol outlines a common method for assessing the functional antagonism of the A2B

receptor by measuring the inhibition of agonist-induced cAMP production.

Cell Culture and Plating:

HEK-293 cells stably expressing the human A2B adenosine receptor are cultured in a

suitable medium.

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere

overnight.

Assay Procedure:

The cell culture medium is removed, and the cells are washed with an assay buffer (e.g.,

HBSS or serum-free medium).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 30 µM rolipram)

for a short period (e.g., 15 minutes) to prevent the degradation of cAMP.[4]

A range of concentrations of the antagonist (e.g., ATL-802) is added to the wells, and the

plate is incubated for a further period (e.g., 15-30 minutes).

A fixed concentration of an A2B receptor agonist, such as NECA (e.g., 10 µM), is then

added to stimulate cAMP production.[4] A set of wells without agonist serves as the basal

control.

The stimulation is allowed to proceed for a defined time (e.g., 15-30 minutes) at 37°C.[4]

cAMP Detection:

The stimulation is terminated by lysing the cells with a lysis buffer provided with a

commercial cAMP detection kit.

The concentration of cAMP in the cell lysates is then determined using a competitive

immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an

Enzyme-Linked Immunosorbent Assay (ELISA), according to the manufacturer's

instructions.

Data Analysis:

The raw data (e.g., fluorescence ratio or absorbance) are used to calculate the

concentration of cAMP in each well based on a standard curve.

The data are then plotted as the cAMP concentration versus the log concentration of the

antagonist.

The IC50 value, representing the concentration of the antagonist that causes a 50%

inhibition of the agonist-induced cAMP response, is determined by non-linear regression

analysis of the dose-response curve.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.medchemexpress.com/MRS-1706.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9231011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9115112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9115112/
https://jitc.bmj.com/content/10/5/e004592
https://www.benchchem.com/product/b1666114#independent-verification-of-atl-802-experimental-results
https://www.benchchem.com/product/b1666114#independent-verification-of-atl-802-experimental-results
https://www.benchchem.com/product/b1666114#independent-verification-of-atl-802-experimental-results
https://www.benchchem.com/product/b1666114#independent-verification-of-atl-802-experimental-results
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666114?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

